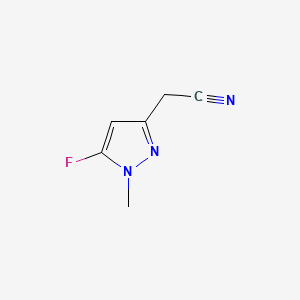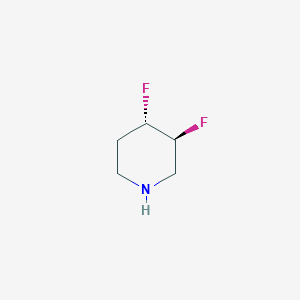
trans-3,4-Difluoropiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-3,4-Difluoropiperidine: is a fluorinated piperidine derivative. Piperidines are a class of heterocyclic organic compounds that contain a six-membered ring with one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3,4-Difluoropiperidine typically involves the fluorination of piperidine derivatives. One common method is the nucleophilic substitution reaction where fluorine atoms replace other halogens or functional groups on the piperidine ring. This can be achieved using reagents such as potassium fluoride (KF) in the presence of suitable solvents and catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of fluorine incorporation while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-3,4-Difluoropiperidine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Oxidized piperidine derivatives.
Reduction: Amino piperidine derivatives.
Substitution: Piperidine derivatives with various substituents replacing the fluorine atoms
Scientific Research Applications
Chemistry: trans-3,4-Difluoropiperidine is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its fluorinated structure can enhance the stability and bioavailability of drug candidates.
Medicine: The compound is investigated for its potential therapeutic applications. Fluorinated piperidines are known to exhibit improved pharmacokinetic properties, making them promising candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for various applications .
Mechanism of Action
The mechanism of action of trans-3,4-Difluoropiperidine involves its interaction with specific molecular targets. The fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-Fluoropiperidine: A single fluorine atom on the piperidine ring.
4-Fluoropiperidine: A single fluorine atom on the piperidine ring.
3,4-Difluoropyridine: A fluorinated pyridine derivative with similar fluorine substitution patterns.
Uniqueness: trans-3,4-Difluoropiperidine is unique due to the presence of two fluorine atoms in a trans configuration on the piperidine ring. This specific arrangement can lead to distinct conformational and electronic properties, making it different from other fluorinated piperidines and pyridines .
Properties
Molecular Formula |
C5H9F2N |
|---|---|
Molecular Weight |
121.13 g/mol |
IUPAC Name |
(3S,4S)-3,4-difluoropiperidine |
InChI |
InChI=1S/C5H9F2N/c6-4-1-2-8-3-5(4)7/h4-5,8H,1-3H2/t4-,5-/m0/s1 |
InChI Key |
BQWQIGWFVSNAHY-WHFBIAKZSA-N |
Isomeric SMILES |
C1CNC[C@@H]([C@H]1F)F |
Canonical SMILES |
C1CNCC(C1F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


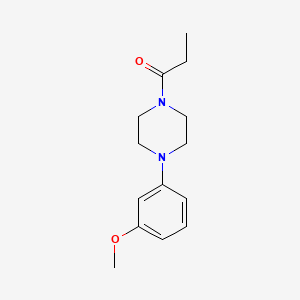
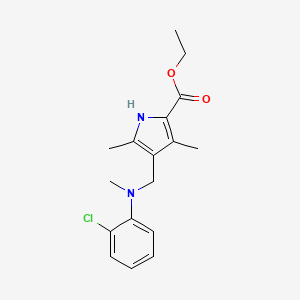
![N-(4-{(1Z)-1-[2-(cyclopentylcarbonyl)hydrazinylidene]ethyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B14918560.png)

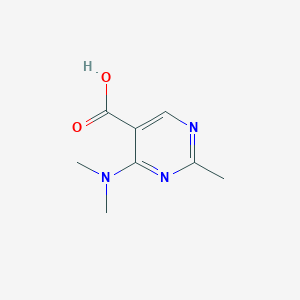
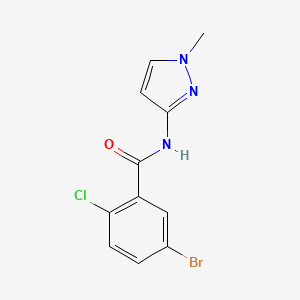
![4-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}-3-methylbenzoic acid](/img/structure/B14918577.png)
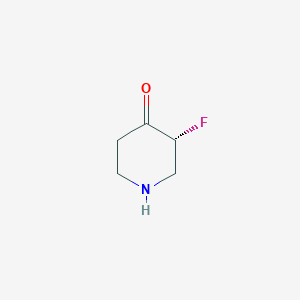
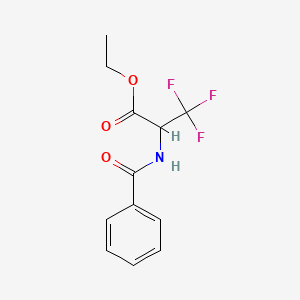
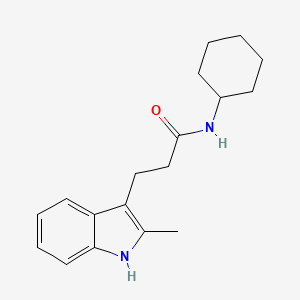
![3-[(2-Amino-benzoyl)-hydrazono]-N-(9-ethyl-9H-carbazol-3-yl)-butyramide](/img/structure/B14918603.png)

![7-Hydroxy-2-(phenylamino)-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one](/img/structure/B14918629.png)
